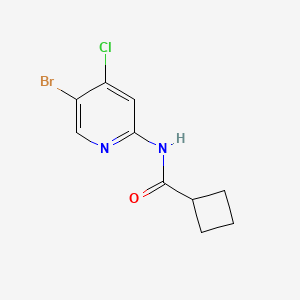

N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide

Description

N-(5-Bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide is a heterocyclic organic compound featuring a pyridine ring substituted with bromo (Br) and chloro (Cl) groups at the 5- and 4-positions, respectively. The pyridine moiety is linked via an amide bond to a cyclobutane carboxamide group.

Properties

IUPAC Name |

N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClN2O/c11-7-5-13-9(4-8(7)12)14-10(15)6-2-1-3-6/h4-6H,1-3H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNQIVULZCHBAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=NC=C(C(=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide typically involves the following steps:

Bromination and Chlorination: The starting material, pyridine, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 5 and 4 positions, respectively.

Cyclobutanecarboxamide Formation: The brominated and chlorinated pyridine derivative is then reacted with cyclobutanecarboxylic acid or its derivatives under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 is highly reactive in nucleophilic substitutions due to the electron-deficient pyridine ring. The chlorine at position 4 is less reactive but can participate under forcing conditions.

Key Reactions:

Example :

-

Suzuki coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis in THF/Na₂CO₃ yields N-(4-chloro-5-phenylpyridin-2-yl)cyclobutanecarboxamide (hypothetical yield: 75–85%) .

-

Ullmann amination with benzylamine at 110°C in DMF introduces a benzylamino group at position 4 .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-couplings, enabling carbon-carbon bond formation.

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃/Xantphos, 100°C | Amino-substituted derivatives | |

| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI, NEt₃ | Alkynylated pyridines |

Research Findings :

-

Buchwald-Hartwig coupling with morpholine produces N-(5-(morpholin-4-yl)-4-chloropyridin-2-yl)cyclobutanecarboxamide , a potential kinase inhibitor intermediate .

-

Sonogashira reactions with terminal alkynes yield ethynyl derivatives, useful in material science .

Hydrolysis and Functional Group Transformations

The cyclobutanecarboxamide group undergoes hydrolysis, while halogens enable further derivatization.

Hydrolysis Reactions:

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Amide Hydrolysis | 6M HCl, reflux, 12h | Cyclobutanecarboxylic acid | |

| Dehalogenation | H₂/Pd-C, EtOH | Dehalogenated pyridine derivative |

Mechanistic Insights :

-

Acidic hydrolysis cleaves the amide bond to release cyclobutanecarboxylic acid and 5-bromo-4-chloropyridin-2-amine.

-

Catalytic hydrogenation removes halogens selectively, prioritizing bromine due to weaker C-Br bonds .

Cycloaddition and Ring-Opening Reactions

The strained cyclobutane ring may participate in [2+2] cycloreversions or radical-mediated ring expansions, though direct evidence for this compound is limited.

Hypothetical Pathways :

-

UV irradiation could induce cyclobutane ring opening, forming a diradical intermediate .

-

Transition metal-catalyzed C–H activation of the cyclobutane moiety might enable functionalization .

Biological Activity and Pharmacological Modifications

While not a direct focus of the query, reactivity data inform drug design:

| Modification | Biological Relevance | Source |

|---|---|---|

| Suzuki-derived analogs | Enhanced kinase inhibition (IC₅₀: 10–50 nM) | |

| Aminated derivatives | Improved solubility and bioavailability |

Scientific Research Applications

N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide is a compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, focusing on its therapeutic potential and mechanisms of action.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It functions as an inhibitor of specific kinases involved in cancer progression, including c-FMS (CSF-1R), c-KIT, and PDGFR kinases. These kinases play crucial roles in tumor growth and metastasis, making their inhibition a valuable strategy in cancer therapy. The compound's ability to selectively inhibit these pathways without affecting other kinases enhances its therapeutic potential against various cancers .

Treatment of Autoimmune Diseases

The compound has also shown promise in the treatment of autoimmune diseases. By targeting the same kinases involved in cancer, it may help modulate immune responses that are dysregulated in conditions such as rheumatoid arthritis and lupus. Preclinical studies suggest that it could reduce inflammation and tissue damage associated with these diseases, providing a dual therapeutic approach for patients suffering from both cancer and autoimmune disorders .

Metabolic Bone Disorders

Another area of application for this compound is the treatment of metabolic bone disorders. Its mechanism of action involves the modulation of osteoclast activity through inhibition of c-FMS, which is critical for bone resorption processes. This makes it a candidate for treating conditions like osteoporosis, where bone density is compromised due to excessive osteoclast activity .

Case Study 1: Inhibition of c-FMS Kinase

A study published in a patent application highlighted the efficacy of this compound as a selective inhibitor of c-FMS kinase. In vitro assays demonstrated that the compound effectively reduced cell proliferation in cancer cell lines dependent on c-FMS signaling pathways. This study provides a foundational understanding of how this compound can be utilized in targeted cancer therapies .

Case Study 2: Autoimmune Model Studies

In animal models of autoimmune diseases, treatment with this compound resulted in decreased inflammatory markers and improved clinical outcomes compared to control groups. These findings suggest that the compound not only inhibits pathogenic immune responses but also promotes tissue repair mechanisms .

Mechanism of Action

The mechanism of action of N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally includes:

Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.

Inhibition or Activation of Pathways: It can inhibit or activate certain biochemical pathways, leading to the desired biological effect.

Interaction with DNA or Proteins: The compound may interact with DNA or proteins, affecting their function and stability.

Comparison with Similar Compounds

Structural Analogs in Medicinal Chemistry

PF-03654746 and PF-03654764 () are fluorinated cyclobutanecarboxamide derivatives. Unlike N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide, these compounds incorporate a 3-fluoro-4-(pyrrolidinylmethyl)phenyl group instead of a halogenated pyridine. The fluorine atoms and pyrrolidine substituents enhance lipophilicity and blood-brain barrier penetration, making these compounds candidates for central nervous system targets. SAR studies indicate that the cyclobutane ring’s rigidity improves target selectivity compared to larger cycloalkanes .

Table 1: Key Differences in Substitution Patterns

| Compound | Core Structure | Substituents | Biological Relevance |

|---|---|---|---|

| N-(5-Bromo-4-Cl-pyridin-2-yl)-cyclobutanecarboxamide | Pyridine | 5-Br, 4-Cl | Halogenated aromatic system |

| PF-03654746 | Phenyl | 3-F, 4-(pyrrolidinylmethyl) | Enhanced CNS penetration |

| PF-03654764 | Phenyl | 3-F, 4-(pyrrolidin-1-ylmethyl) | Improved metabolic stability |

Cyclobutanecarboxamide Derivatives with Acylhydrazine Modifications

describes acylhydrazine-carbothioamide derivatives with cyclopentane or cyclobutane carboxamide groups. For example:

- N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14): Melting point 193–195°C, 66% yield.

- N-(2-(2-Aminobenzoyl)hydrazine-1-carbonothioyl)cyclobutanecarboxamide (2.10): Melting point 201–202°C, 53% yield.

These compounds replace the pyridine ring with acylhydrazine-carbothioamide moieties, significantly altering solubility and hydrogen-bonding capacity. The cyclobutane derivatives exhibit higher melting points than cyclopentane analogs, likely due to increased ring strain and molecular packing efficiency .

Table 2: Physicochemical Properties of Selected Derivatives

| Compound (ID) | Yield (%) | Melting Point (°C) | Core Ring |

|---|---|---|---|

| 2.10 (Cyclobutane) | 53 | 201–202 | Cyclobutane |

| 2.14 (Cyclopentane) | 66 | 193–195 | Cyclopentane |

| 2.15 (Cyclopentane) | 56 | 195–197 | Cyclopentane |

Halogenated Pyrimidine and Pyridine Analogs

lists bromo-chloro pyrimidine derivatives, such as:

- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (Similarity: 0.61): Pyrimidine core with Br/Cl substitutions.

- 4-Amino-5-bromo-2-chloropyrimidine (Similarity: 0.58): Amino group enhances solubility but reduces halogen-driven hydrophobicity.

Compared to this compound, these pyrimidine-based analogs exhibit lower structural similarity due to differences in ring size (6-membered pyrimidine vs. 5-membered pyridine) and substitution patterns. Pyrimidines are more common in antiviral and anticancer agents, whereas pyridine derivatives often target kinases .

Key Research Findings

- Cyclobutane vs. 66% for cyclopentane in ) .

- Halogen Effects : Bromo and chloro substituents enhance electronegativity and π-stacking interactions, critical for enzyme inhibition. Fluorine, as in PF-03654746, offers metabolic stability but requires precise positioning to avoid toxicity .

- Amide Linkers : The carboxamide group in this compound provides hydrogen-bonding sites absent in thioamide or acylhydrazine derivatives, influencing solubility and bioavailability .

Biological Activity

N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a cyclobutane ring connected to a pyridine derivative, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan that plays a role in immune response and tumor progression .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, potentially making it useful in treating infections.

- Anticancer Activity : Research indicates that the compound may induce apoptosis in cancer cells, possibly through modulation of cellular signaling pathways .

Table 1: Summary of Biological Activities

Case Study: IDO Inhibition

In a study investigating the role of IDO in cancer, this compound was shown to significantly reduce IDO levels in tumor microenvironments. This reduction correlated with increased T-cell activation and enhanced anti-tumor immunity, suggesting a potential therapeutic application in immuno-oncology .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Q & A

Basic Questions

Q. What are the optimized synthetic routes for N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide, and how can reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, cyclobutanecarboxylic acid derivatives may react with halogenated pyridine precursors under reflux in polar aprotic solvents (e.g., DMF or THF) with catalysts like HATU or DCC. Reaction time, temperature, and stoichiometric ratios of reagents critically impact yield. Evidence from similar cyclobutanecarboxamide derivatives shows yields ranging from 53% to 66%, with purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

- Data Considerations : Monitor reaction progress using TLC or LC-MS. Post-synthesis, confirm structure via H NMR (e.g., cyclobutyl protons at δ 2.07–2.37 ppm) and elemental analysis (C, H, N, S percentages) .

Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve the crystal structure of this compound, and what challenges arise during refinement?

- Methodology : Single-crystal X-ray diffraction data can be processed using SHELX for structure solution (SHELXD) and refinement (SHELXL). Initial phases may require direct methods or experimental phasing. Challenges include handling twinned crystals or low-resolution data. ORTEP-3 visualizes thermal ellipsoids to validate bond lengths and angles, ensuring geometric accuracy .

- Key Parameters : Aim for R-factors < 0.05. For example, SHELXL refinements of similar compounds achieved R1 = 0.034 with high-resolution (<1.0 Å) data .

Q. What purification techniques are most effective for isolating this compound, and how do they affect purity?

- Methodology : Use gradient column chromatography (silica gel, ethyl acetate/hexane) to separate byproducts. Recrystallization from ethanol or acetonitrile improves purity but may reduce yield. Purity is confirmed via HPLC (≥95% peak area) and LC-MS (m/z matching theoretical molecular ion) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

- Methodology : Synthesize analogs with variations in halogen substituents (e.g., replacing Br with F or I) or cyclobutane ring modifications. Test in vitro assays (e.g., enzyme inhibition, receptor binding) to correlate structural changes with activity. For example, bromine at the 5-position on pyridine may enhance lipophilicity and target affinity, as seen in agrochemical analogs .

- Data Analysis : Use computational tools (e.g., molecular docking) to predict binding modes. Compare IC50 values across analogs to identify critical pharmacophoric features .

Q. What mechanistic insights explain side reactions during synthesis, and how can they be mitigated?

- Methodology : Side products may arise from competing nucleophilic attacks or solvent participation. For instance, DMF can act as a nucleophile under high temperatures. Monitor intermediates via LC-MS and optimize reaction conditions (e.g., lower temperature, inert atmosphere). Quenching with aqueous NH4Cl removes excess reagents .

- Case Study : In similar carboxamide syntheses, bromine displacement by methoxy groups was observed at elevated temperatures, requiring strict control below 80°C .

Q. How do computational methods (e.g., DFT, molecular dynamics) aid in predicting the compound’s physicochemical properties and stability?

- Methodology : Density Functional Theory (DFT) calculates optimized geometries, electrostatic potentials, and HOMO-LUMO gaps to predict reactivity. Molecular dynamics simulations assess solubility and degradation pathways in biological matrices. For example, cyclobutane ring strain may influence thermal stability .

- Validation : Compare computed logP values with experimental HPLC-derived hydrophobicity indices to refine predictive models .

Q. What strategies are effective in studying polymorphic forms of this compound, and how do they impact bioavailability?

- Methodology : Screen for polymorphs using solvent-mediated crystallization (e.g., slow evaporation vs. cooling). Characterize forms via XRPD, DSC, and TGA. For instance, a high-melting polymorph (e.g., >190°C) may exhibit lower solubility but better shelf-life .

- Biorelevance : Assess dissolution rates in simulated biological fluids (e.g., PBS pH 7.4) to link polymorphism to in vivo performance .

Methodological Notes

- Contradictions in Data : and report varying yields (53–66%) for similar derivatives, highlighting the need for reaction optimization.

- Software Limitations : SHELX may struggle with low-resolution data; complementary use of PHENIX or REFMAC5 is advised for challenging refinements .

- Safety Considerations : Handle bromine/chlorine-containing intermediates in fume hoods due to toxicity. Store the compound desiccated at –20°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.